4-(3,4,5-Trimethoxyphenoxy)piperidine
Overview
Description
4-(3,4,5-Trimethoxyphenoxy)piperidine is a chemical compound that features a piperidine ring bonded to a 3,4,5-trimethoxyphenoxy group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties . Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenoxy)piperidine typically involves the reaction of 3,4,5-trimethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of catalysts to enhance yield and efficiency. For instance, the use of rhodium-catalyzed hydroaminations of olefins with piperidine can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
4-(3,4,5-Trimethoxyphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenoxy)piperidine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The piperidine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: Another piperidine derivative known for its bioavailability-enhancing properties.
Piperidine-4-carboxamide: Known for its anticancer activity.
Piperazine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
4-(3,4,5-Trimethoxyphenoxy)piperidine is unique due to the presence of the trimethoxyphenyl group, which imparts significant biological activity. This compound’s ability to inhibit multiple molecular targets makes it a valuable candidate for drug development .
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-8-11(9-13(17-2)14(12)18-3)19-10-4-6-15-7-5-10/h8-10,15H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJUQDIBDEMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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